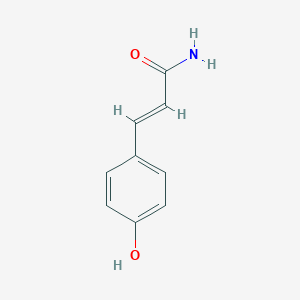

4-Hydroxycinnamamide

Cat. No. B120813

Key on ui cas rn:

194940-15-3

M. Wt: 163.17 g/mol

InChI Key: DSMLJOHWFORNLY-ZZXKWVIFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09416403B2

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.

Name

NaOMe

Quantity

1.2 mmol

Type

reactant

Reaction Step Four

[Compound]

Name

( V )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Hoffer's chlorosugar

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

Identifiers

|

REACTION_CXSMILES

|

IC1C=C[C:5]2N[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(#N)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C(C=CC1C=CC2NC3C(C=2C=1)=CC=CC=3)#[N:46].O=CC[C@@H]([C@@H](CO)O)O.CC1C=CC(C(OC[C@H]2O[C@H](Cl)C[C@@H]2OC(C2C=CC(C)=CC=2)=O)=O)=CC=1.ClCl.[OH-:100].[K+].[CH3:102][O:103]CCOCCN(CCOCCOC)CCOCCOC.[CH3:124][O-:125].[Na+].[CH3:127][OH:128]>O1CCOCC1.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([CH:8]=[CH:7][C:12]1[CH:13]=[CH:5][C:124]([OH:125])=[CH:10][CH:11]=1)(=[O:100])[NH2:46].[O:100]=[CH:13][CH2:14][C@@H:124]([C@@H:127]([CH2:102][OH:103])[OH:128])[OH:125] |f:8.9,11.12,16.17.18|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

3.87 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

34 μmol

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCN(CCOCCOC)CCOCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

NaOMe

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Seven

[Compound]

|

Name

|

( V )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

3.52 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

|

|

Quantity

|

7.04 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0.53 μmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

4.23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0.18 μmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Twelve

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

Hoffer's chlorosugar

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring the resulting mixture at room temperature for 3.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

Outcomes

Product

Details

Reaction Time |

3.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)(=O)C=CC1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09416403B2

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.

Name

NaOMe

Quantity

1.2 mmol

Type

reactant

Reaction Step Four

[Compound]

Name

( V )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Hoffer's chlorosugar

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

Identifiers

|

REACTION_CXSMILES

|

IC1C=C[C:5]2N[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(#N)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C(C=CC1C=CC2NC3C(C=2C=1)=CC=CC=3)#[N:46].O=CC[C@@H]([C@@H](CO)O)O.CC1C=CC(C(OC[C@H]2O[C@H](Cl)C[C@@H]2OC(C2C=CC(C)=CC=2)=O)=O)=CC=1.ClCl.[OH-:100].[K+].[CH3:102][O:103]CCOCCN(CCOCCOC)CCOCCOC.[CH3:124][O-:125].[Na+].[CH3:127][OH:128]>O1CCOCC1.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([CH:8]=[CH:7][C:12]1[CH:13]=[CH:5][C:124]([OH:125])=[CH:10][CH:11]=1)(=[O:100])[NH2:46].[O:100]=[CH:13][CH2:14][C@@H:124]([C@@H:127]([CH2:102][OH:103])[OH:128])[OH:125] |f:8.9,11.12,16.17.18|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

3.87 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

34 μmol

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCN(CCOCCOC)CCOCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

NaOMe

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Seven

[Compound]

|

Name

|

( V )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

3.52 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

|

|

Quantity

|

7.04 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0.53 μmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

4.23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0.18 μmol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Step Twelve

|

Name

|

|

|

Quantity

|

1.2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

Hoffer's chlorosugar

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring the resulting mixture at room temperature for 3.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

Outcomes

Product

Details

Reaction Time |

3.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)(=O)C=CC1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=CC[C@H](O)[C@H](O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |